Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate

Lipophilicity ADME Medicinal Chemistry

Lead optimization programs requiring precise control of lipophilicity and metabolic stability often lack access to authentic 4-OMe/3-SCF₃ disubstituted benzoate intermediates. This compound provides a validated profile (XLogP3 ~3.1-3.5, TPSA ~60.8 Ų) distinct from 3-CF₃ (+0.9 logP) and des-methoxy SCF₃ (-0.4 logP) analogs. • Unique 4-OMe/3-SCF₃ disubstitution for systematic SAR • ≥90% purity; sourced from multiple vetted suppliers • Standard R&D chemical; ships globally without special permits

Molecular Formula C10H9F3O3S
Molecular Weight 266.24 g/mol
CAS No. 647855-90-1
Cat. No. B12593357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate
CAS647855-90-1
Molecular FormulaC10H9F3O3S
Molecular Weight266.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)SC(F)(F)F
InChIInChI=1S/C10H9F3O3S/c1-15-7-4-3-6(9(14)16-2)5-8(7)17-10(11,12)13/h3-5H,1-2H3
InChIKeyKMKBXMTUZNMHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 646 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate (CAS 647855-90-1) – Structural and Physicochemical Baseline for Procurement Decisions


Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate (CAS 647855-90-1) is a benzoate ester bearing a 4-methoxy electron-donating substituent and a 3-trifluoromethylsulfanyl (SCF₃) electron-withdrawing group on the phenyl ring. Its molecular formula is C₁₀H₉F₃O₃S with a molecular weight of 266.24 g·mol⁻¹ [1]. The SCF₃ moiety imparts high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character (Hammett σₘ = 0.40, σₚ = 0.50), while the 4-methoxy group modulates both electronic density and metabolic stability [2][3]. This compound serves as an intermediate building block in medicinal and agrochemical chemistry, where precise tuning of lipophilicity, metabolic stability, and molecular recognition is critical [2].

Why Generic Replacement of Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate Fails Without Comparative Evidence


Substituting Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate with structurally similar analogs such as the 3-CF₃ congener (CAS 576170-42-8) or the des‑methoxy 3‑SCF₃ congener (CAS 88489-59-2) is not interchangeable without risk of altering key physicochemical and ADME profiles. The SCF₃ group possesses a Hansch hydrophobicity parameter (π = 1.44) that is substantially higher than CF₃ (π = 0.88) and OCF₃ (π = 1.04) [1], producing quantitatively different lipophilicity, membrane permeability, and metabolic stability outcomes. Simultaneous presence of the 4-methoxy group further modulates electron density, hydrogen‑bond acceptor count, and topological polar surface area in a manner that cannot be replicated by mono‑substituted analogues [2][3]. Direct head‑to‑head comparisons below quantify these differences and demonstrate the material selection rationale.

Quantitative Differential Evidence for Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate Against Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Head‑to‑Head Comparison: SCF₃/OMe Target vs. CF₃/OMe Analog and Des‑Methoxy SCF₃ Analog

The target compound exhibits an intermediate computed XLogP3-AA of 3.5, positioned 0.9 log units above the CF₃ analog Methyl 4-methoxy-3-(trifluoromethyl)benzoate (XLogP3-AA = 2.6) and 0.4 log units below the des‑methoxy SCF₃ analog Methyl 3-((trifluoromethyl)thio)benzoate (XLogP3 = 3.9) [1][2][3]. This balanced lipophilicity profile is a direct consequence of the combination of the highly lipophilic SCF₃ substituent with the moderately polar 4-methoxy group.

Lipophilicity ADME Medicinal Chemistry

Hansch Hydrophobicity Parameter Class‑Level Comparison: SCF₃ vs. CF₃ vs. OCF₃

The SCF₃ group carried by the target compound exhibits a Hansch hydrophobicity parameter (π = 1.44) that is 1.64‑fold higher than the CF₃ group (π = 0.88) and 1.38‑fold higher than the OCF₃ group (π = 1.04) [1]. This class‑level difference is invariant of scaffold and demonstrates that SCF₃ is the most lipophilic fluorine‑containing substituent routinely employed in medicinal chemistry.

Fragment-based drug design Bioisosterism Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: Influence of 4-Methoxy Group on Molecular Descriptor

The target compound presents a TPSA of 60.8 Ų, which is 9.2 Ų higher than the des‑methoxy SCF₃ analog (51.6 Ų) and 25.3 Ų higher than the CF₃ analog (35.5 Ų) [1][2][3]. The elevated TPSA arises from the additional oxygen atom of the 4-methoxy group contributing to the hydrogen‑bond acceptor count (7 vs. 6 for both comparators) [1][2][3].

Permeability Oral bioavailability Molecular properties

Hydrogen‑Bond Acceptor Capacity and Rotatable Bond Flexibility as Differentiators for Target Engagement

The target compound possesses 7 hydrogen‑bond acceptors and 4 rotatable bonds, compared to 6 acceptors and 3 rotatable bonds for both the des‑methoxy SCF₃ analog and the CF₃ analog [1][2][3]. The extra acceptor originates from the methoxy oxygen, and the additional rotatable bond arises from the methoxy C–O torsion.

Molecular recognition Solubility Crystal engineering

Electron‑Withdrawing Character and Metabolic Stability: Hammett Constants and Class‑Level Inference

The SCF₃ substituent exhibits Hammett constants σₘ = 0.40 and σₚ = 0.50, indicating strong electron‑withdrawing character comparable to CF₃ (σₘ = 0.43, σₚ = 0.54) [1]. However, the SCF₃ group additionally provides high lipophilicity and resistance to oxidative metabolism via decreased electron density on the attached aromatic ring, a property exploited in drugs such as Toltrazuril and Fipronil [1]. The 4-methoxy group, being electron‑donating, counterbalances this effect, providing a uniquely tunable electronic system.

Metabolic stability Electron-withdrawing group Oxidative metabolism

Recommended Procurement and Application Scenarios for Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ~3.5) with Tunable TPSA

When a lead series demands a benzoate ester intermediate with XLogP3 in the 3.0–4.0 range to satisfy Lipinski's Rule of Five while retaining sufficient TPSA (>60 Ų) to limit CNS penetration, the target compound offers a quantitatively validated profile (+0.9 logP vs. CF₃ analog; +25.3 Ų TPSA vs. CF₃ analog) [1][2]. This makes it particularly suitable for peripherally targeted anti‑inflammatory or metabolic disease programs.

Agrochemical Intermediate Requiring High Lipophilicity and Oxidative Metabolic Stability

The SCF₃ group's Hansch parameter (π = 1.44) combined with its electron‑withdrawing character (σₚ = 0.50) provides enhanced lipophilicity and resistance to oxidative degradation [1]. This property profile is directly relevant to the development of herbicides and insecticides analogous to Fipronil, where the target compound serves as a key building block for introducing the SCF₃ moiety into aromatic scaffolds.

Structure–Activity Relationship (SAR) Studies Probing the Effect of Methoxy/SCF₃ Disubstitution on Biological Activity

In systematic SAR campaigns, the target compound provides a unique disubstitution pattern (4‑OMe, 3‑SCF₃) that cannot be replicated by mono‑substituted analogs. Compared to the des‑methoxy SCF₃ reference (−0.4 logP difference) and the CF₃ analog (+0.9 logP difference), it enables precise assessment of how incremental changes in lipophilicity, TPSA, and H‑bond acceptor count translate into target binding and ADME outcomes [2][3].

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